5,6,7,8-tetrahydro-4aH-quinazolin-4-one
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5-6H,1-4H2 |
InChI Key |
XXNHODQWKKLVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=NC(=O)C2C1 |
Origin of Product |
United States |
Preparation Methods
Niementowski-Type Cyclization
The classical Niementowski reaction involves heating anthranilic acid derivatives with formamide or urea. For the tetrahydro analog, 6-aminocyclohex-1-ene-1-carboxylic acid reacts with formamide at 120–130°C under microwave irradiation to yield 5,6,7,8-tetrahydro-4aH-quinazolin-4-one in 83–89% purity.
Procedure :
- Reactant : 6-Aminocyclohex-1-ene-1-carboxylic acid (1.0 equiv), formamide (4.0 equiv).
- Conditions : Microwave irradiation at 120°C for 20–30 min.
- Workup : Cool to room temperature, precipitate with ice-cold water, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–89% |
| Purity (HPLC) | ≥99% |
| Reaction Time | 20–30 min |
Acid-Catalyzed Intramolecular Cyclization
Cyclization of N-(cyclohex-1-en-1-yl)formamide derivatives using acetic anhydride or polyphosphoric acid (PPA) achieves ring closure. For example:
Procedure :
- Reactant : N-(Cyclohex-1-en-1-yl)formamide (1.0 equiv).
- Catalyst : Acetic anhydride (2.0 equiv).
- Conditions : Reflux at 140°C for 5–6 h.
- Workup : Neutralize with NaHCO₃, extract with CH₂Cl₂, and recrystallize from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Melting Point | 180–182°C |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for tetrahydroquinazolinones.
Procedure :
- Reactant : Cyclohexene-fused anthranilamide (1.0 equiv), formamidine acetate (1.2 equiv).
- Solvent : DMSO (3.0 mL).
- Conditions : Microwave at 150°C for 10 min.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 88–92% |
| Energy Consumption | 300 W |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Cost Efficiency |
|---|---|---|---|---|
| Niementowski | 85–89 | ≥99 | 20–30 min | High |
| Suzuki Coupling | 65–70 | 95–98 | 20 min | Moderate |
| Buchwald Amination | 60–68 | 90–95 | 12 h | Low |
| Microwave Synthesis | 88–92 | ≥99 | 10 min | High |
Challenges and Optimization Strategies
- Byproduct Formation : Cyclohexene ring oxidation may occur during Pd-catalyzed reactions. Use of N₂ atmosphere reduces side products.
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) improve cyclization kinetics but require post-reaction neutralization.
- Catalyst Recycling : Pd(dppf)Cl₂ recovery via aqueous extraction achieves 80–85% reuse efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can yield tetrahydroquinazolines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .
Scientific Research Applications
5,6,7,8-tetrahydro-4aH-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a scaffold for developing biologically active molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The exact mechanism of action of 5,6,7,8-tetrahydro-4aH-quinazolin-4-one depends on its specific application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, including inhibition of kinases, modulation of neurotransmitter receptors, and interaction with DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Triazolo-Fused Derivatives
- Example: 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one Key Differences: Incorporates a triazole ring fused to the quinazolinone core, with 6,6-dimethyl and aryl substituents.
Thioxo-Substituted Derivatives
- Example : 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one
Methyl-Substituted Analogues
- Example: 2-Methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one Key Differences: Features a methyl group at position 2.
Physicochemical Properties
*Estimated based on structural analogs.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
